Lipophilicity (LogP) Increase
The presence of the 5-bromo substituent increases calculated LogP from 2.97 (for 2-methyl-4-(2-thienyl)-1,3-thiazole) to 3.94 (for the target compound) [1]. This ~1-log-unit elevation corresponds to an approximately 10-fold increase in predicted octanol-water partitioning and implies higher membrane permeability potential.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | 3.94 |
| Comparator Or Baseline | 2-methyl-4-(2-thienyl)-1,3-thiazole (LogP 2.97) |
| Quantified Difference | ΔLogP = +0.97 (~10-fold increase in partitioning) |
| Conditions | Computational prediction using fragment-based methods (Chemsrc / Hit2Lead) |
Why This Matters
Higher LogP may improve passive membrane permeability but also increases risk of metabolic clearance; this trade-off must be evaluated empirically and cannot be inferred from the non-brominated analog.
- [1] Chemsrc. 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole. CAS 352018-87-2. LogP 3.94. Accessed 2026. View Source
